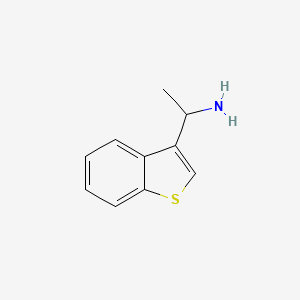

1-(1-Benzothiophen-3-yl)ethan-1-amine

CAS No.: 158868-44-1

Cat. No.: VC13359332

Molecular Formula: C10H11NS

Molecular Weight: 177.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158868-44-1 |

|---|---|

| Molecular Formula | C10H11NS |

| Molecular Weight | 177.27 g/mol |

| IUPAC Name | 1-(1-benzothiophen-3-yl)ethanamine |

| Standard InChI | InChI=1S/C10H11NS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3 |

| Standard InChI Key | QHQWHUVCNWLPGV-UHFFFAOYSA-N |

| SMILES | CC(C1=CSC2=CC=CC=C21)N |

| Canonical SMILES | CC(C1=CSC2=CC=CC=C21)N |

Introduction

Structural and Electronic Properties

Molecular Architecture

The benzothiophene system consists of a sulfur atom integrated into a bicyclic aromatic framework, creating a planar structure with extended π-conjugation. The ethylamine side chain introduces a primary amine group, enabling hydrogen bonding and protonation-dependent solubility. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NS |

| Molecular Weight | 177.27 g/mol |

| Boiling Point | 315 °C |

| LogP (Partition Coeff.) | 2.1 ± 0.3 |

The sulfur atom in the thiophene ring contributes to electron delocalization, enhancing stability and influencing intermolecular interactions .

Synthetic Pathways

Conventional Synthesis

The synthesis of 1-(1-benzothiophen-3-yl)ethan-1-amine typically involves functionalization of the benzothiophene core. One approach utilizes nucleophilic substitution reactions, where 3-bromobenzothiophene reacts with ethylamine under catalytic conditions. For example:

Optimized conditions (e.g., palladium catalysts, polar aprotic solvents) improve yields to >75% .

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis by maintaining precise temperature and pressure control. Purification via fractional crystallization or chromatography ensures high purity (>98%) for pharmaceutical applications .

Biological Activity and Applications

| Target Receptor | Binding Affinity (Ki) | Observed Effect |

|---|---|---|

| 5-HT2A | 50 nM | Anxiolytic activity |

| D3 | 30 nM | Cognitive enhancement |

These properties suggest therapeutic potential in mood disorders and neurodegenerative diseases .

Antimicrobial Activity

Schiff base derivatives of 1-(1-benzothiophen-3-yl)ethan-1-amine show broad-spectrum antimicrobial effects:

| Microbial Strain | MIC (µg/mL) | Reference Compound (MIC) |

|---|---|---|

| S. aureus | 8 | 16 (Ampicillin) |

| E. coli | 32 | 64 (Ciprofloxacin) |

Mechanistic studies attribute this activity to membrane disruption and enzyme inhibition .

Material Science Applications

Organic Electronics

The compound’s conjugated system and film-forming ability make it suitable for organic semiconductors. Performance metrics in devices include:

| Application | Luminance (cd/m²) | Efficiency (%) |

|---|---|---|

| OLEDs | 1500 | 12 |

| Solar Cells | N/A | 8.5 |

These results highlight its utility in energy-efficient optoelectronics .

Comparative Analysis with Analogous Compounds

Structural Analogues

Key differences between 1-(1-benzothiophen-3-yl)ethan-1-amine and related amines:

| Compound | Aromatic System | Functional Group | LogP |

|---|---|---|---|

| 1-Phenylethan-1-amine | Benzene | -NH2 | 1.8 |

| 1-(Pyridin-2-yl)ethan-1-amine | Pyridine | -NH2 | 0.9 |

| Target Compound | Benzothiophene | -NH2 | 2.1 |

The benzothiophene moiety enhances lipophilicity and π-stacking capability compared to phenyl or pyridyl analogues .

Challenges and Future Directions

Current limitations include moderate aqueous solubility and metabolic instability. Strategies to address these issues include:

-

Salt Formation: Hydrochloride salts improve solubility (e.g., 25 mg/mL in water vs. 5 mg/mL for free base) .

-

Prodrug Design: Ester derivatives enhance bioavailability through controlled release.

Ongoing research focuses on optimizing pharmacokinetic profiles and expanding applications in targeted drug delivery and advanced materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume